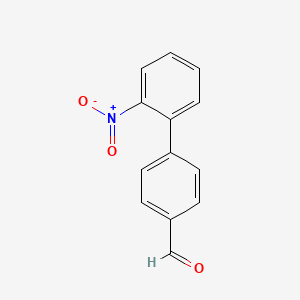

4-Carbaldehído-2’-nitrobifenilo

Descripción general

Descripción

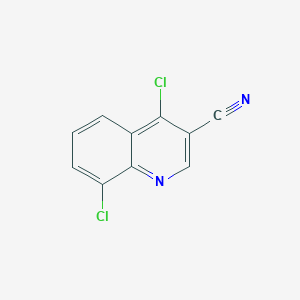

2'-Nitrobiphenyl-4-carbaldehyde is a compound that is not directly mentioned in the provided papers, but its structural motifs and reactivity can be inferred from related compounds discussed in the research. The papers provided focus on various carbaldehyde compounds and their synthesis, properties, and reactions, which can be used to draw parallels to the compound of interest.

Synthesis Analysis

The synthesis of carbaldehyde derivatives is a topic of interest in several papers. For instance, gold-catalyzed cycloisomerizations are used to prepare 1H-indole-2-carbaldehydes, which suggests that similar catalytic methods could potentially be applied to synthesize 2'-Nitrobiphenyl-4-carbaldehyde . Additionally, the Suzuki-Miyaura cross-coupling reaction is employed to synthesize arylthiophene-2-carbaldehydes, indicating that cross-coupling reactions might be a viable pathway for synthesizing biphenyl carbaldehydes .

Molecular Structure Analysis

The molecular structure of 2'-Nitrobiphenyl-4-carbaldehyde would likely exhibit characteristics similar to those of the nitro-substituted carbaldehydes described in the papers. For example, the presence of a nitro group on the phenyl ring can influence the electronic properties of the molecule, as seen in the synthesis and properties of nitro-substituted pyridinecarbaldehydes .

Chemical Reactions Analysis

The reactivity of carbaldehyde compounds is well-documented, with various reactions such as cycloadditions and nucleophilic substitutions being reported. The 1-methoxy-6-nitroindole-3-carbaldehyde serves as a versatile electrophile in reactions with nucleophiles, suggesting that 2'-Nitrobiphenyl-4-carbaldehyde could also participate in similar reactions . Moreover, cycloaddition reactions of nitrophenylazides to enamines of carbaldehyde derivatives are explored, which could be relevant to the reactivity of the nitro group in 2'-Nitrobiphenyl-4-carbaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbaldehyde compounds are influenced by their functional groups. The nitro group is known to be electron-withdrawing, which can affect the chemical reactivity and physical properties such as melting points and solubility. The papers provide insights into the properties of nitro-substituted carbaldehydes, such as their reactivity with metal ions and their use in the design of sensitive hydrazone reagents . These properties are crucial for understanding the behavior of 2'-Nitrobiphenyl-4-carbaldehyde in various environments and reactions.

Aplicaciones Científicas De Investigación

Sensores Químicos Ópticos

4-Carbaldehído-2’-nitrobifenilo: se ha estudiado por su posible uso en sensores químicos ópticos. Estos sensores pueden detectar y cuantificar iones y moléculas con relevancia ambiental y medicinal. Las propiedades ópticas y la versatilidad reactiva del compuesto le permiten formar compuestos complejos adecuados para sistemas de reconocimiento molecular .

Síntesis de Compuestos Heterocíclicos

El grupo aldehído en this compound sirve como precursor en la síntesis de diversos compuestos heterocíclicos. Estos compuestos tienen aplicaciones en química medicinal, ciencia de materiales y química supramolecular debido a su diversa reactividad y capacidad para formar estructuras complejas .

Reacciones de Sustitución Nucleofílica Aromática

Este compuesto también está involucrado en reacciones de sustitución nucleofílica aromática (SNAr). Puede actuar como precursor para la construcción de compuestos basados en pirimidina, que son significativos en los productos farmacéuticos. La presencia del grupo nitro y la función aldehído permite reacciones selectivas que conducen a una variedad de sistemas heterocíclicos .

Reacción de Vilsmeier-Haack

En química orgánica sintética, this compound puede sintetizarse mediante la reacción de Vilsmeier-Haack. Esta reacción es crucial para introducir grupos formilo en compuestos aromáticos ricos en electrones, ampliando la utilidad de este compuesto en la creación de halopirimidinas y otros derivados .

Precursor para Sistemas N-Heterocíclicos

Los factores estructurales del this compound lo convierten en un precursor adecuado para sistemas N-heterocíclicos. Estos sistemas son fundamentales en el desarrollo de fármacos y otras moléculas bioactivas. La reactividad del compuesto facilita la construcción de arquitecturas moleculares complejas .

Aplicaciones en Ciencia de Materiales

Debido a sus propiedades estructurales y químicas, this compound puede utilizarse en ciencia de materiales. Puede contribuir al desarrollo de nuevos materiales con propiedades ópticas o electrónicas específicas, que son esenciales en la creación de tecnologías avanzadas .

Mecanismo De Acción

Target of Action

Many nitro-aromatic compounds show mutagenic and carcinogenic properties, posing a potential human health risk .

Mode of Action

Nitro-aromatic compounds generally undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the carbon bearing the nitro substituent to form an intermediate carbanion .

Biochemical Pathways

Nitro-aromatic compounds are known to influence several structural and electronic factors, making the development of structure–activity relationships a paramount challenge .

Pharmacokinetics

The compound has a molecular weight of 22721 g/mol, which may influence its bioavailability and distribution in the body.

Result of Action

Nitro-aromatic compounds are known to show mutagenic and carcinogenic properties .

Action Environment

The action of 2’-Nitrobiphenyl-4-carbaldehyde can be influenced by various environmental factors. For instance, the presence of certain solvents can promote the reaction of nitro-aromatic compounds . .

Propiedades

IUPAC Name |

4-(2-nitrophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFSVIJMYIQZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618660 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169188-17-4 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)